(3-(5-Neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Description
(3-(5-Neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H31N3O5 and its molecular weight is 417.506. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds related to "(3-(5-Neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone" have shown promising antimicrobial properties. For instance, a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains. Compounds such as 4b, 4g, and 5e were highlighted for their significant antimicrobial potential, suggesting further research could be beneficial (Mallesha & Mohana, 2014).
Anticancer Activity
Research on molecular docking and antiproliferative activity of certain oxadiazole and methanone derivatives indicates a significant potential against cancer cell lines. For example, a study on microwave-assisted synthesis of (3/5-aryl-1,2,4-oxadiazole-5/3-yl)(3,4,5-trimethoxyphenyl)methanone oxime derivatives revealed that compound 16b exhibited high potency against different tumor cell lines, specifically the A549 cell line. This study suggests the aryl substituent's position on the oxadiazole ring plays a crucial role in antiproliferative activity, laying a foundation for further structure-guided design of novel tubulin polymerization inhibitors (Guan et al., 2015).
Tubulin Polymerization Inhibitors
New conjugates incorporating (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone have been synthesized and evaluated for their antiproliferative activity on various human cancer cell lines. Some conjugates demonstrated considerable cytotoxicity, with compounds 5g and 6f showing significant activity against the human prostate cancer cell line DU-145. These findings suggest these compounds effectively inhibit microtubule assembly formation, indicating their potential as tubulin polymerization inhibitors (Mullagiri et al., 2018).
Properties
IUPAC Name |
[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-22(2,3)12-18-23-24-20(30-18)14-8-7-9-25(13-14)21(26)15-10-16(27-4)19(29-6)17(11-15)28-5/h10-11,14H,7-9,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMPMZXPANIUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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